molecular formula C18H18N4O2 B2872256 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole CAS No. 2034444-34-1

6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole

Cat. No.: B2872256
CAS No.: 2034444-34-1
M. Wt: 322.368
InChI Key: BNNQCHJXEUGARY-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are a class of compounds that have been found in many important synthetic drug molecules . They have a wide range of biological applications and can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Molecular Structure Analysis

Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The specific compound you mentioned likely has a similar structure, with additional functional groups attached to the indole ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Indole itself is a crystalline colorless compound with a specific odor . The properties of your specific compound would likely be influenced by the additional functional groups attached to the indole ring.

Scientific Research Applications

Molecular Structure Analysis

The study of similar compounds, like methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, reveals insights into molecular structure and interactions. The detailed examination of substituents and their effects on the molecular structure can provide valuable information for the development of new drugs and materials. This research highlights the potential for creating novel compounds with specific properties based on the manipulation of molecular structures (Kloubert et al., 2012).

Synthesis Techniques

The regioselective synthesis of indolyldihydropyridines demonstrates the versatility of indole derivatives in chemical synthesis. Such studies emphasize the importance of solvent effects in achieving selective preparation of compounds, which could be pivotal in the synthesis of related compounds for research applications (Lavilla et al., 1991).

Antimicrobial Applications

The exploration of pyrimidinone and oxazinone derivatives fused with thiophene rings for antimicrobial purposes underscores the potential of (1H-indol-6-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone derivatives in developing new antimicrobial agents. This research route could lead to discovering effective treatments against resistant bacterial strains (Hossan et al., 2012).

Catalysis and Chemical Reactions

The catalytic hydrogenation studies involving compounds with similar structural motifs provide insights into reaction mechanisms and the potential for creating efficient catalysts. Understanding these processes can aid in developing new methodologies for chemical synthesis, with applications ranging from pharmaceuticals to materials science (Sukhorukov et al., 2008).

Molecular Modifications and Biological Activity

The modifications and biological activity assessments of compounds bearing pyrrolidinyl and indolyl groups, such as the novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, highlight the therapeutic potential of structurally similar compounds. These studies can guide the development of new drugs with specific biological activities, including analgesic and anti-inflammatory properties (Tsuno et al., 2017).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its functional groups. Some indole derivatives have been found to inhibit tubulin polymerization, which can have antiproliferative activities against certain cancer cell lines .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could involve synthesizing new derivatives and testing their biological activities.

Properties

IUPAC Name

1H-indol-6-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-2-5-17(21-20-12)24-15-7-9-22(11-15)18(23)14-4-3-13-6-8-19-16(13)10-14/h2-6,8,10,15,19H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNQCHJXEUGARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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